2-Methyl-1-oxo-1-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)propan-2-yl acetate
Description
Properties
IUPAC Name |
[2-methyl-1-oxo-1-[(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)amino]propan-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S/c1-9-7-12-13(18(6)24(21,22)17(12)5)8-11(9)16-14(20)15(3,4)23-10(2)19/h7-8H,1-6H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZFXHXSNCAUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C(C)(C)OC(=O)C)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Methyl-1-oxo-1-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)propan-2-yl acetate is a complex organic molecule that has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 378.5 g/mol. The structure features a benzo[c][1,2,5]thiadiazole moiety, which is known for its diverse biological activities.
The biological activity of the compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the dioxido group suggests potential antioxidant properties, which may help in reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial effects against various pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thus altering cellular functions.
In Vitro Studies
Recent research has demonstrated the following biological activities:
- Cytotoxicity : In vitro assays showed that the compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Efficacy : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria in laboratory settings.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | Inhibits cancer cell proliferation | |
| Antimicrobial | Effective against bacterial strains | |
| Antioxidant | Reduces oxidative stress |
Case Study 1: Anticancer Activity
A study conducted by researchers at Virginia Commonwealth University investigated the effects of this compound on breast cancer cell lines. Results indicated that treatment with varying concentrations led to a significant reduction in cell viability, with an IC50 value around 25 µM. This suggests a promising avenue for further development as a chemotherapeutic agent.
Case Study 2: Antimicrobial Properties
In another study published in PubMed Central, the compound was tested against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results showed that it inhibited bacterial growth effectively at concentrations as low as 10 µM, indicating strong antimicrobial potential.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity : Research indicates that derivatives of compounds similar to 2-Methyl-1-oxo have exhibited significant antimicrobial properties. Studies have shown that modifications in the chemical structure can enhance the antibacterial and antifungal activities of these compounds. For instance, certain thiadiazole derivatives have been noted for their effectiveness against various bacterial strains .
Antiviral Properties : Compounds with similar heterocyclic structures have been investigated for their antiviral activities. The presence of the thiadiazole moiety has been linked to enhanced efficacy against viruses such as influenza and HIV. This suggests that 2-Methyl-1-oxo could be a candidate for further antiviral research .
Cholinesterase Inhibition : Some studies suggest that compounds with similar structural characteristics may inhibit cholinesterase enzymes. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's .
Agricultural Applications
Pesticidal Activity : The compound's structure may confer pesticidal properties, making it a candidate for use in crop protection. Research into related compounds has shown promise in controlling pests while minimizing environmental impact .
Herbicidal Properties : Similar derivatives have been tested for herbicidal activity, indicating potential applications in weed management strategies in agricultural practices. The effectiveness of these compounds can vary based on their chemical modifications.
Material Science Applications
Polymer Chemistry : The acetate functional group allows for potential applications in polymer synthesis. Compounds like 2-Methyl-1-oxo can be utilized as monomers or additives in the development of new materials with desirable properties such as flexibility and strength .
Nanotechnology : Research into nanocomposites has indicated that incorporating compounds with thiadiazole derivatives can enhance the mechanical and thermal properties of materials. This opens avenues for their application in high-performance materials .
Case Studies
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares functional motifs with several heterocyclic derivatives:
¹Formula inferred from IUPAC name; exact data unavailable in evidence.
Key Observations :
- The target’s benzo[c]thiadiazole core is distinct from thiazolo-triazol () or pyrazole () systems but shares sulfone and ester functionalities.
- Unlike the arylhydrazono moiety in , the target’s amino group is directly bonded to the heterocycle, reducing conjugation .
3D Molecular Similarity and Chemoinformatic Analysis
- PubChem3D Metrics: Shape similarity (ST ≥ 0.8) and feature similarity (CT ≥ 0.5) define "neighboring" compounds . The target’s rigid benzo[c]thiadiazole core may yield high ST scores with planar heterocycles (e.g., pyridazinones in ).
- Binary Similarity Coefficients : Tanimoto coefficients () would highlight shared functional groups (e.g., oxo, esters) but may underestimate stereoelectronic differences. For example, the target’s sulfone group vs. ’s indole system reduces fingerprint overlap .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
